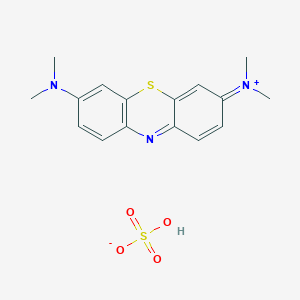
7-(Dimethylamino)-N,N-dimethyl-3H-phenothiazin-3-iminium hydrogen sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(Dimethylamino)-N,N-dimethyl-3H-phenothiazin-3-iminium hydrogen sulfate is a complex organic compound with significant applications in various fields of science and industry. This compound is known for its unique chemical structure and properties, making it a subject of interest in synthetic chemistry, pharmacology, and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Dimethylamino)-N,N-dimethyl-3H-phenothiazin-3-iminium hydrogen sulfate typically involves multi-step organic reactions. One common method includes the reaction of phenothiazine with dimethylamine under controlled conditions to introduce the dimethylamino group. This is followed by further reactions to form the iminium ion and subsequent treatment with sulfuric acid to obtain the hydrogen sulfate salt.
Industrial Production Methods
Industrial production of this compound often employs large-scale organic synthesis techniques. The process involves the use of high-purity reagents and catalysts to ensure the desired product yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
7-(Dimethylamino)-N,N-dimethyl-3H-phenothiazin-3-iminium hydrogen sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the iminium ion to an amine.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce secondary amines.
Aplicaciones Científicas De Investigación
7-(Dimethylamino)-N,N-dimethyl-3H-phenothiazin-3-iminium hydrogen sulfate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical assays and as a fluorescent probe for studying biological systems.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 7-(Dimethylamino)-N,N-dimethyl-3H-phenothiazin-3-iminium hydrogen sulfate involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting its function and leading to cell death. It also interacts with various enzymes and proteins, affecting their activity and leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Phenothiazine: The parent compound with similar structural features.
Dimethylaminophenothiazine: A derivative with comparable chemical properties.
Phenothiazine Sulfate: Another sulfate salt with related applications.
Uniqueness
7-(Dimethylamino)-N,N-dimethyl-3H-phenothiazin-3-iminium hydrogen sulfate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to form stable iminium ions and interact with biological macromolecules sets it apart from other similar compounds.
Propiedades
Número CAS |
91223-87-9 |
|---|---|
Fórmula molecular |
C16H19N3O4S2 |
Peso molecular |
381.5 g/mol |
Nombre IUPAC |
[7-(dimethylamino)phenothiazin-3-ylidene]-dimethylazanium;hydrogen sulfate |
InChI |
InChI=1S/C16H18N3S.H2O4S/c1-18(2)11-5-7-13-15(9-11)20-16-10-12(19(3)4)6-8-14(16)17-13;1-5(2,3)4/h5-10H,1-4H3;(H2,1,2,3,4)/q+1;/p-1 |
Clave InChI |
CPXYIZVLOXCIKT-UHFFFAOYSA-M |
SMILES canónico |
CN(C)C1=CC2=C(C=C1)N=C3C=CC(=[N+](C)C)C=C3S2.OS(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


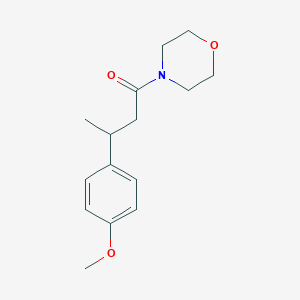

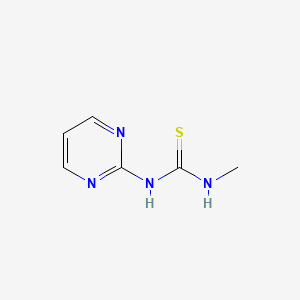
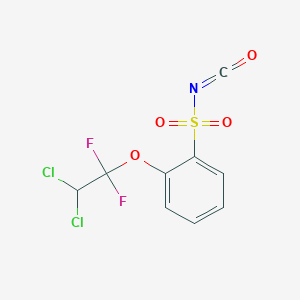
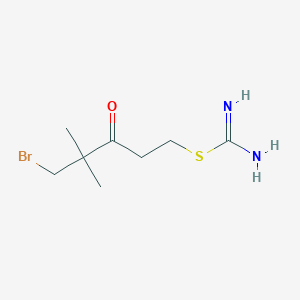
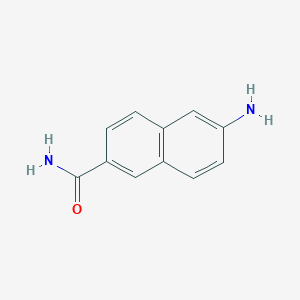
![1,1'-[1,2-Phenylenebis(oxy)]bis(2-cyanopyridin-1-ium) dibromide](/img/structure/B14347596.png)
![9-(Hept-1-YN-1-YL)-9-borabicyclo[3.3.1]nonane](/img/structure/B14347597.png)

![1-Chloro-4-[(3,3,4,4-tetrachlorobut-1-yn-1-yl)sulfanyl]benzene](/img/structure/B14347610.png)
![2-amino-9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(methylsulfanylmethoxy)oxolan-2-yl]-1H-purin-6-one](/img/structure/B14347617.png)
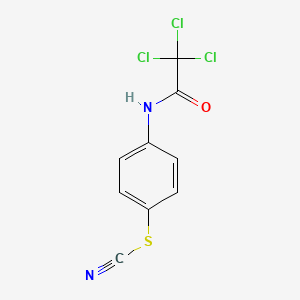
![2-([1,1'-Biphenyl]-4-yl)-5-[4-(propan-2-yl)phenyl]-1,3-oxazole](/img/structure/B14347627.png)
![2-(2-Methoxyphenyl)-N-[2-(naphthalen-2-yl)propan-2-yl]acetamide](/img/structure/B14347630.png)
